(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
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Overview
Description
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclobutyl ring and an amino group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride typically involves the manipulation of functional groups on precursor molecules. One common approach is the directed manipulation of functional groups on D-glucose to synthesize the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride .
Bestatin hydrochloride: N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine hydrochloride.
(2S,3R)-Beta-Hydroxyleucine Hydrochloride: threo-3-Hydroxy-L-leucine Hydrochloride.
Uniqueness
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C8H17ClN2O2 |
---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
(2S,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7+;/m1./s1 |
InChI Key |
RPOOMVSVQPMDGI-HHQFNNIRSA-N |
Isomeric SMILES |
C1CC(C1)C[C@H]([C@@H](C(=O)N)O)N.Cl |
Canonical SMILES |
C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Origin of Product |
United States |
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